Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-
CAS No.: 55453-17-3
Cat. No.: VC17201628
Molecular Formula: C11H24O2Si
Molecular Weight: 216.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55453-17-3 |
|---|---|
| Molecular Formula | C11H24O2Si |
| Molecular Weight | 216.39 g/mol |
| IUPAC Name | triethyl-(1-methoxy-2-methylprop-1-enoxy)silane |
| Standard InChI | InChI=1S/C11H24O2Si/c1-7-14(8-2,9-3)13-11(12-6)10(4)5/h7-9H2,1-6H3 |
| Standard InChI Key | FQAOMFRENYVGBX-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)OC(=C(C)C)OC |
Introduction
Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, with the CAS number 55453-17-3, is a chemical compound belonging to the silane family. It is characterized by its molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol. This compound is often used in various chemical reactions and applications due to its unique properties.
Synonyms
-
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane
-
Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-
-
SCHEMBL5316351
-
DTXSID90450479
Applications and Uses
Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, is utilized in various chemical processes, including polymerization reactions. It can act as an initiator or catalyst in specific polymerization techniques, contributing to the synthesis of complex polymers.
Research Findings
Research on this compound is limited, but it is recognized for its role in facilitating chemical reactions that require specific functional groups. Its application in polymer chemistry is notable, particularly in group-transfer polymerization (GTP) processes, where similar silane compounds are used as initiators.
Safety and Handling
While specific safety data for this compound may be limited, silanes in general are often sensitive to moisture and can react with strong acids or oxidizing agents. Therefore, it is advisable to handle them in a well-ventilated area, away from moisture and incompatible substances.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H24O2Si |
| Molecular Weight | 216.39 g/mol |
| CAS Number | 55453-17-3 |
| Synonyms | Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane, SCHEMBL5316351, DTXSID90450479 |
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume